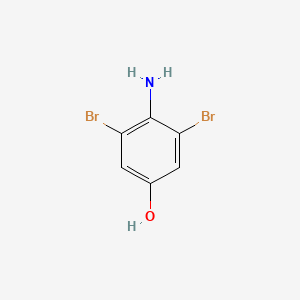

4-Amino-3,5-dibromophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-3,5-dibromophenol is a chemical compound with the molecular formula C6H5Br2NO . It has a molecular weight of 266.92 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

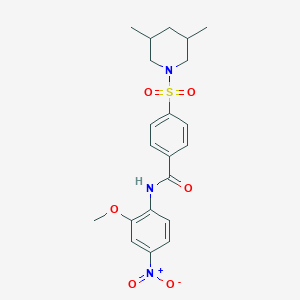

Molecular Structure Analysis

The InChI code for 4-Amino-3,5-dibromophenol is 1S/C6H5Br2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2 . This indicates the positions of the bromine atoms and the amino group on the phenol ring.Physical And Chemical Properties Analysis

4-Amino-3,5-dibromophenol is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

Antimicrobial and Antioxidant Properties

- 4-Amino-3,5-dibromophenol derivatives demonstrate significant in vitro antimicrobial and antioxidant activities. For example, a study synthesized diethyl(3,5-dibromo-4-hydroxyphenylamino)(substituted phenyl/heterocyclic) methylphosphonates, which showed promising antimicrobial properties against various microorganisms (Varalakshmi et al., 2014).

Bioorganic and Medicinal Chemistry

- Polybrominated diphenyl ethers derived from 4-Amino-3,5-dibromophenol show potent in vitro antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) (Sun et al., 2015).

Chemical Synthesis and Characterization

- The compound has been used in the synthesis of various chemical complexes. For example, diorganotin(IV) complexes derived from 4-((3,5-dibromo-2-hydroxybenzylidene)amino)-[1,1′-biphenyl]-3-ol were synthesized and showed promising antimicrobial activity (Devi et al., 2019).

Inhibition and Interaction Studies

- 4-Amino-3,5-dibromophenol derivatives have been studied for their interaction with biological systems. A study on 4-Aminophenol derivatives showed broad-spectrum antimicrobial and antidiabetic activities, and the potential of synthetic compounds as anticancer agents was highlighted (Rafique et al., 2022).

Corrosion Inhibition

- Derivatives of 4-Amino-3,5-dibromophenol have been evaluated for their potential as corrosion inhibitors in various industrial applications (Bentiss et al., 2009).

Novel Applications in Catalysis

- Graphene-based catalysts incorporating 4-Amino-3,5-dibromophenol derivatives have been investigated for their efficacy in the reduction of nitro compounds to amines, showcasing potential applications in environmental and industrial chemistry (Nasrollahzadeh et al., 2020).

Crystallography and Structural Analysis

- 4-Amino-3,5-dibromophenol has been used in crystallography for protein structure determination via MAD phasing, representing a novel class of compounds for heavy-atom derivatization (Beck et al., 2010).

Safety and Hazards

The safety information for 4-Amino-3,5-dibromophenol includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

It is known that bromophenols, a class of compounds to which 4-amino-3,5-dibromophenol belongs, have significant pharmacological properties

Mode of Action

It’s suggested that bromophenols can damage cell permeability and inhibit the synthesis of the cell wall of the targeted microorganism . They may also interfere with the metabolic route and deactivate several cellular enzymes .

Biochemical Pathways

Bromophenols are known to interfere with various metabolic pathways, leading to the inhibition of cellular enzymes .

Result of Action

Bromophenols are known to have antimicrobial activities, suggesting that they may have a biocidal effect on certain microorganisms .

properties

IUPAC Name |

4-amino-3,5-dibromophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGIEAXELCZTOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,5-dibromophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2467561.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2467562.png)

![N-[(4-bromophenyl)sulfonyl]acetamide](/img/structure/B2467564.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2467573.png)

![N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2467574.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2467575.png)

![3,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2467576.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2467577.png)